4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine
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Overview
Description
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a pyrimidine ring substituted with cyclopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine derivative by reacting piperazine with cyclopropanesulfonyl chloride under basic conditions. The resulting intermediate is then reacted with a suitable pyrimidine precursor, such as 2-cyclopropyl-6-methylpyrimidine, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential pharmacological activities.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s sulfonyl and piperazine moieties may play a crucial role in binding to these targets, thereby exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline: Shares the piperazine and cyclopropanesulfonyl moieties but differs in the heterocyclic ring structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring with different substituents and a triazole ring instead of a pyrimidine ring.
Uniqueness
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N4O2S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C15H22N4O2S/c1-11-10-14(17-15(16-11)12-2-3-12)18-6-8-19(9-7-18)22(20,21)13-4-5-13/h10,12-13H,2-9H2,1H3 |
InChI Key |
FSYDQPDPKFZKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
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